1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate
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Overview
Description
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate is an organic compound with a complex structure that includes a decanoate ester, a phenyl group, and a propenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate typically involves esterification reactions. One common method involves the reaction of 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propanol with decanoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is carried out under reflux conditions to ensure complete esterification.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase yield. The use of advanced catalysts and purification techniques such as distillation and crystallization ensures the production of high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate can undergo various chemical reactions, including:
Oxidation: The phenyl group can be oxidized to form phenolic compounds.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).
Substitution: Nucleophiles such as hydroxide ions (OH⁻) or alkoxide ions (RO⁻).
Major Products
Oxidation: Phenolic derivatives.
Reduction: Alcohols.
Substitution: Various esters or acids depending on the nucleophile used.
Scientific Research Applications
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as an intermediate in the production of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate exerts its effects involves interactions with various molecular targets. The phenyl group can interact with aromatic receptors, while the ester group can undergo hydrolysis to release active metabolites. These interactions can modulate biological pathways and result in specific physiological effects.
Comparison with Similar Compounds
Similar Compounds
- 1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl hexanoate
- Piperidine, 1-(1-oxo-3-phenyl-2-propenyl)-
- Cyclopropanecarboxylic acid, 3-(3-methoxy-2-methyl-3-oxo-1-propenyl)-2,2-dimethyl-
Uniqueness
1-Methyl-2-((1-oxo-3-phenyl-2-propenyl)oxy)propyl decanoate is unique due to its longer decanoate ester chain, which can influence its solubility, reactivity, and biological activity compared to similar compounds with shorter ester chains or different functional groups.
Properties
CAS No. |
84006-32-6 |
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Molecular Formula |
C23H34O4 |
Molecular Weight |
374.5 g/mol |
IUPAC Name |
3-[(E)-3-phenylprop-2-enoyl]oxybutan-2-yl decanoate |
InChI |
InChI=1S/C23H34O4/c1-4-5-6-7-8-9-13-16-22(24)26-19(2)20(3)27-23(25)18-17-21-14-11-10-12-15-21/h10-12,14-15,17-20H,4-9,13,16H2,1-3H3/b18-17+ |
InChI Key |
NXXSHSNTDLCUKS-ISLYRVAYSA-N |
Isomeric SMILES |
CCCCCCCCCC(=O)OC(C)C(C)OC(=O)/C=C/C1=CC=CC=C1 |
Canonical SMILES |
CCCCCCCCCC(=O)OC(C)C(C)OC(=O)C=CC1=CC=CC=C1 |
Origin of Product |
United States |
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